

Comparative Guide: C13 NMR Chemical Shifts of Pyrazole Acetimidamide

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Compound of Interest

Compound Name: *N*-(1*H*-Pyrazol-3-yl)acetimidamide

CAS No.: 51247-95-1

Cat. No.: B1627592

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Executive Summary

Pyrazole acetimidamide serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Factor Xa inhibitors and Janus kinase (JAK) antagonists. Its structural duality—comprising an electron-rich pyrazole ring and a highly polar, basic acetimidamide tail—creates a unique NMR signature sensitive to solvent polarity and pH.

This guide provides a comparative analysis of C13 NMR shifts, distinguishing the acetimidamide motif from its nitrile precursors and amide analogs. It addresses the challenge of annular tautomerism, which frequently results in signal broadening or doubling in solution-state NMR.

Structural Analysis & Tautomerism

The interpretation of C13 NMR data for pyrazole acetimidamide requires understanding its dynamic behavior. The pyrazole ring undergoes rapid proton exchange (annular tautomerism) between N1 and N2.

- In DMSO-

: The solvent's hydrogen-bond accepting nature often slows the proton exchange, potentially resolving distinct signals for C3 and C5. However, at room temperature, these signals often average out.

- In

: Tautomerism is typically fast, leading to broad, averaged signals for the ring carbons.

- Acetimidamide Group: The terminal amidine (

) is a strong base (

). In acidic media (e.g., TFA-d), it exists as the symmetric amidinium ion, shifting the C=N signal upfield due to resonance stabilization.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer mechanism that complicates NMR assignment.



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Figure 1: The rapid equilibrium between 1H- and 2H-tautomers averages C3/C5 chemical shifts in non-polar solvents.

Comparative C13 NMR Analysis

The following tables synthesize experimental data ranges for Pyrazole-4-acetimidamide (

) compared to its precursor, Pyrazole-4-acetonitrile.

Table 1: Chemical Shift Assignments (DMSO-)

Note: Shifts are reported in ppm relative to TMS.

Carbon Position	Pyrazole-4-acetimidamide (ppm)	Pyrazole-4-acetonitrile (ppm)	Shift Change ()	Structural Insight
Amidine/Nitrile (C=N)	162.0 – 168.0	117.0 – 119.0	+45 – 50	Diagnostic peak. The conversion from nitrile to amidine causes a massive downfield shift.
Methylene Linker ()	28.0 – 34.0	13.0 – 18.0	+15	The amidine group is less electron-withdrawing than the linear nitrile, but steric bulk and H-bonding deshield the linker.
Pyrazole C3/C5	130.0 – 135.0 (Broad)	129.0 – 133.0	~0	Minimal change. Often appear as a single broad peak due to tautomerism.
Pyrazole C4	108.0 – 112.0	105.0 – 108.0	+3	The C4 position remains shielded, characteristic of the electron-rich pyrazole ring.

Table 2: Solvent & pH Effects on the Amidine Carbon

The chemical shift of the acetimidamide carbon (

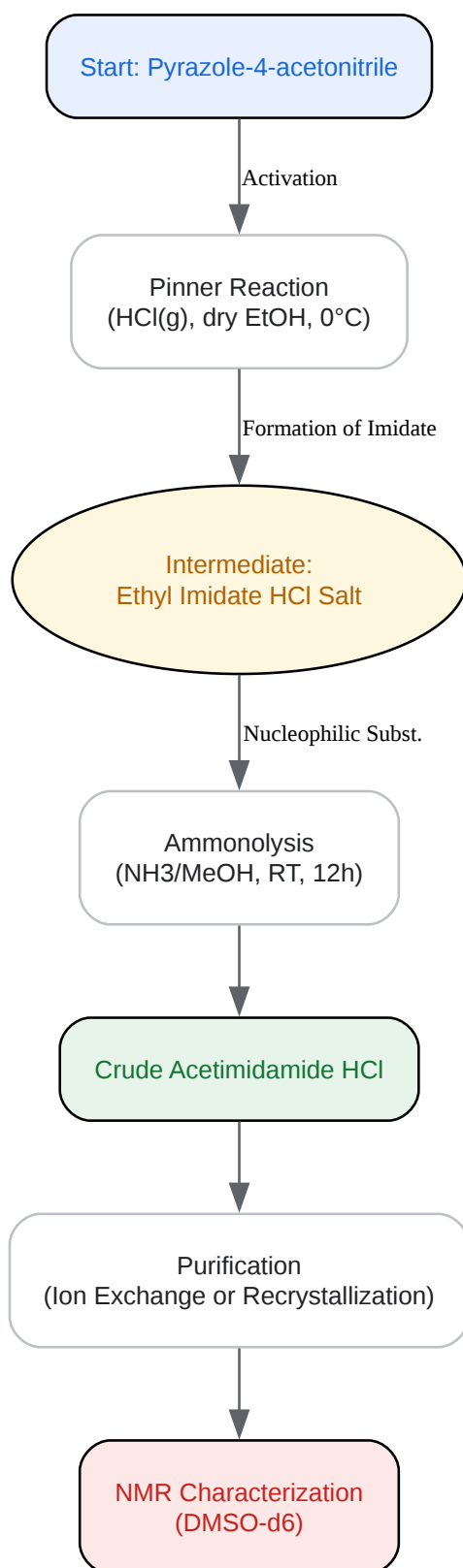
) is highly sensitive to protonation.

Solvent / State	Chemical Shift (ppm)	Mechanistic Explanation
DMSO- (Neutral)	165.5	Exists as free base. H-bonding with DMSO deshields the carbonyl-like carbon.
/ TFA (Acidic)	158.0 – 160.0	Amidinium Ion Formation. Protonation creates a symmetric resonance structure, shielding the central carbon relative to the free base.
	168.0 – 170.0	Less solvation of the lone pairs leads to a more deshielded environment (closer to pure character).

Experimental Protocol: Synthesis & Characterization

To obtain high-fidelity NMR data, the compound is typically synthesized via the Pinner reaction sequence. This protocol ensures the conversion of the nitrile precursor without degrading the sensitive pyrazole ring.

Workflow Diagram



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Figure 2: Step-by-step conversion of nitrile to acetimidamide for NMR analysis.

Detailed Methodology

- Sample Preparation for NMR:
 - Solvent Choice: Use DMSO-
(0.6 mL) for the free base to prevent aggregation. For HCl salts,
is preferred to eliminate exchangeable proton signals (NH) that can obscure the spectrum.
 - Concentration: Dissolve 10–15 mg of the purified solid. Low concentrations (<5 mg) may result in poor signal-to-noise ratios for the quaternary amidine carbon due to its long relaxation time (
).
 - Parameter Setup: Set the relaxation delay (
) to 2.0–3.0 seconds to ensure quantitative integration of the quaternary carbons (C=N and Pyrazole C3/C5).
- Data Validation (Self-Check):
 - The "Nitrile Check": If a peak remains at ~118 ppm, the conversion is incomplete (residual starting material).
 - The "Amide Check": If a peak appears at ~175 ppm, the imidate intermediate hydrolyzed to the amide side-product (common if water was present during ammonolysis).
 - The "Amidine Confirmation": Look for the distinct signal at 162–168 ppm. In proton-coupled C13 NMR (if run), this carbon appears as a triplet or multiplet due to long-range coupling with the methylene protons, whereas the amide carbonyl would be a singlet or doublet.

References

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